3-Chlorobenzylamine
Overview
Description
3-Chlorobenzylamine is a chemical compound that has been studied for its potential antimycobacterial properties. It is a benzylamine derivative with a chlorine substituent on the aromatic ring. The compound has shown activity against Mycobacterium tuberculosis and other mycobacteria, which are responsible for diseases such as tuberculosis and leprosy .
Synthesis Analysis
The synthesis of 3-chlorobenzylamine involves the introduction of various N-alkyl chains and substituents into the aromatic system. The compound N-methyl-3-chlorobenzylamine, a derivative of 3-chlorobenzylamine, has been synthesized and tested for its antimycobacterial properties, showing a minimum inhibitory concentration (MIC) of 10.2 micrograms/mL against Mycobacterium tuberculosis H37Ra .
Molecular Structure Analysis
While the provided data does not include direct information on the molecular structure of 3-chlorobenzylamine, related compounds have been studied. For example, the molecular structure of complexes formed by trimethylamine with boron trichloride and boron tribromide has been determined using gas electron diffraction and vibrational spectroscopy . This suggests that similar analytical techniques could be applied to study the molecular structure of 3-chlorobenzylamine.
Chemical Reactions Analysis
3-Chlorobenzylamine can participate in various chemical reactions. For instance, it has been used in the synthesis of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol, indicating its reactivity with aldehydes in the presence of other reagents . Additionally, chlorobenzylamine derivatives have been used as ligands in the preparation of cobalt(III) complexes, which have been studied for their solvolytic aquation and hydrolysis reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-chlorobenzylamine derivatives can be inferred from related compounds. For example, poly(3-chlorodiphenylamine) has been synthesized and found to be soluble in organic solvents and concentrated acid, with a room temperature electrical conductivity of 1.6 × 10^-3 S cm^-1 . The crystal structure of related benzamide derivatives has been determined, providing insights into the molecular geometry and intermolecular interactions of these compounds .
Scientific Research Applications
Synthesis and Chemical Reactions
- 3-Chlorobenzylamine has been utilized in the synthesis of complex chemical structures. For instance, it is involved in forming cage structures via reactions with glyoxal, as demonstrated by Crampton et al. (1993) in their study on hexabenzyl-hexaazatetracyclo dodecane synthesis (Crampton, Hamid, Millar, & Ferguson, 1993).
- Hu et al. (2020) explored the formation of hydrogen-bonded supramolecular organic salts using 4-chlorobenzylamine, highlighting its role in creating diverse molecular salts (Hu, Jin, Li, Li, Lin, Liu, & Wang, 2020).
Antimicrobial Properties
- Research by Meindl et al. (1984) identified the antimycobacterial properties of various benzylamines, including N-methyl-3-chlorobenzylamine, which showed significant inhibitory effects on Mycobacterium tuberculosis (Meindl, von Angerer, Schönenberger, & Ruckdeschel, 1984).
Application in Material Science
- 4-Chlorobenzylamine has been used in the synthesis of specific insecticides, as described by Chun (2007) in the context of chlorfenapyr production (Chun, 2007).
Coordination Chemistry
- Lewis et al. (2009) investigated the coordination of 2-chlorobenzylamine with palladium-N-heterocyclic carbene complexes, contributing to the field of coordination chemistry (Lewis, Caddick, Esposito, Cloke, & Hitchcock, 2009).
Biological Applications
- Amoroso et al. (2008) explored the use of 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, a thiol-reactive luminophore derived from chlorobenzylamine, for mitochondrial imaging in fluorescence microscopy (Amoroso, Arthur, Coogan, Court, Fernández‐Moreira, Hayes, Lloyd, Millet, & Pope, 2008).
Environmental and Analytical Applications
- The compound has also been examined in environmental contexts, such as in the study by Sakhvidi et al. (2017) on the quantification of chlorobenzene in air, which is related to chlorobenzylamine as an intermediate chemical (Sakhvidi, Bahrami, & Ghiasvand, 2017).
Safety And Hazards
3-Chlorobenzylamine is classified as a hazardous substance. It causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(3-chlorophenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFPYGGTDAYECS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063323 | |
Record name | Benzenemethanamine, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorobenzylamine | |
CAS RN |
4152-90-3 | |
Record name | 3-Chlorobenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4152-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, 3-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004152903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, 3-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenemethanamine, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chlorobenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.805 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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